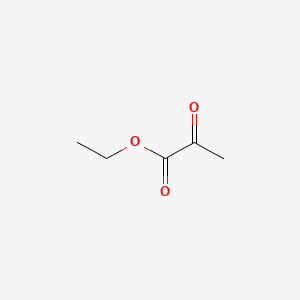

Ethyl pyruvate

描述

CTI-01 (this compound) is a novel anti-inflammatory agent for the treatment of critical inflammatory conditions. CTI-01 shows a potent anti-inflammatory and tissue protection activity in multiple animal models of disease including pancreatitis, ischemia-reperfusion injury, sepsis, renal injury and endotoxemia.

This compound has been reported in Zanthoxylum schinifolium with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name |

ethyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060674 | |

| Record name | Propanoic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour | |

| Record name | Ethyl pyruvate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.065 | |

| Record name | Ethyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

617-35-6 | |

| Record name | Ethyl pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL PYRUVATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03O98E01OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-50 °C | |

| Record name | Ethyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl Pyruvate: A Technical Guide on its Antioxidant Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl pyruvate (EP), a stable ester derivative of pyruvic acid, has emerged as a potent therapeutic agent with significant antioxidant and anti-inflammatory properties. Unlike its parent compound, pyruvate, which is unstable in aqueous solutions, EP offers enhanced stability and lipophilicity, allowing for effective cellular uptake and biological activity.[1] This document provides an in-depth technical overview of the multifaceted mechanisms through which this compound exerts its antioxidant effects. These include direct scavenging of reactive oxygen and nitrogen species (ROS/RNS), modulation of endogenous antioxidant pathways, protection of mitochondrial function, and intricate crosstalk with inflammatory signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is not conferred by a single mode of action but rather a combination of direct chemical reactions and indirect biological signaling modulation.

Direct Scavenging of Reactive Species

This compound and its primary metabolite, pyruvate, are capable of directly neutralizing a variety of ROS and RNS, thereby preventing oxidative damage to cellular macromolecules.[2] This direct scavenging is a crucial first line of defense against oxidative stress.

-

Hydrogen Peroxide (H₂O₂): Pyruvate, the active form of EP in this context, reacts non-enzymatically with H₂O₂ via oxidative decarboxylation. This reaction yields acetate, carbon dioxide, and water, all of which are non-toxic endogenous products.[3] This mechanism is a significant advantage over some enzymatic processes that can produce harmful byproducts.[3]

-

Hydroxyl Radicals (•OH): EP has been shown to scavenge the highly reactive hydroxyl radical.[4][5]

-

Superoxide Anion (O₂⁻): Studies using chemiluminescence have demonstrated that EP is a potent scavenger of superoxide anion radicals.[3][6]

-

Peroxynitrite (ONOO⁻): Pyruvate can react with and neutralize peroxynitrite, a potent and destructive reactive nitrogen species.[3]

The direct antioxidant activity of this compound has been quantified in various assays, demonstrating its efficacy in neutralizing different reactive species.

Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.

The activation mechanism involves:

-

Nrf2 Translocation: EP treatment induces the translocation of Nrf2 from the cytoplasm into the nucleus.[7]

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7]

-

Gene Expression: This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[3][7]

-

Glutathione S-transferase (GST): Involved in the detoxification of xenobiotics and endogenous toxins.[3]

-

NAD(P)H:quinone oxidoreductase (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from redox cycling and generating ROS.[3]

-

Studies have shown that the cytoprotective effects of EP against oxidative damage are significantly diminished when Nrf2 or HO-1 are knocked down, confirming the critical role of this pathway.[7] The activation of Nrf2 by EP has been linked to the upstream ERK and Akt signaling pathways.[7]

Mitochondrial Protection

Mitochondria are both a primary source of cellular ROS and a major target of oxidative damage. This compound exerts significant protective effects at the mitochondrial level.

-

Preservation of Mitochondrial Function: EP helps to stabilize mitochondrial function and reduce mitochondrial swelling in the face of cellular stress, such as sepsis.[3][8]

-

Maintenance of ATP Levels: By providing pyruvate as a substrate for the Krebs cycle and protecting mitochondria from damage, EP helps maintain cellular ATP levels during periods of oxidative stress, preventing an energy crisis.[3][9]

-

Reduction of Mitochondrial ROS: Pyruvate has been shown to directly suppress the production of superoxide by mitochondrial submitochondrial particles, indicating a direct effect on the electron transport chain.[10]

Crosstalk with Inflammatory Signaling: NF-κB Inhibition

Oxidative stress and inflammation are deeply intertwined processes, often creating a vicious cycle. This compound's ability to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway is a key component of its antioxidant mechanism.[11][12]

The primary mechanism involves the direct covalent modification of the p65 subunit of NF-κB at cysteine residue 38 (Cys38).[1][13] This modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of a multitude of pro-inflammatory genes, including:

-

Inducible Nitric Oxide Synthase (iNOS)

-

Tumor Necrosis Factor-alpha (TNF-α)

By suppressing the expression of these inflammatory mediators, EP reduces the overall inflammatory state, which in turn decreases the generation of ROS and RNS by activated immune cells, thus breaking the cycle of inflammation-induced oxidative stress.

Quantitative Data on Antioxidant Activity

The direct radical scavenging efficacy of this compound has been quantified using various in vitro assays. The following table summarizes key findings, presenting the half-maximal inhibitory concentration (IC50) values.

| Reactive Species / Assay System | This compound (EP) IC50 Value | Reference(s) |

| Superoxide Anion Radicals (O₂⁻) | 0.0197 ± 0.002 mM | [6][15] |

| Luminol + H₂O₂ System | 3.85 ± 0.21 mM | [6][15] |

| Hydroxyl Radical (•OH) via Deoxyribose Degradation | 116.1 ± 6.2 mM | [6][15] |

Lower IC50 values indicate greater antioxidant potency.

Key Experimental Protocols

The characterization of this compound's antioxidant activity relies on a suite of standardized experimental protocols.

Direct Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

-

Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then read at a specific wavelength (typically ~517 nm). The percentage of DPPH scavenging is calculated relative to a control without the antioxidant.[16]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The color change is proportional to the antioxidant's reducing power.[3]

-

Methodology: The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer (pH 3.6). A small volume of the sample (this compound solution) is added to the FRAP reagent. The mixture is incubated at 37°C. The absorbance of the blue-colored product is measured at a specific wavelength (typically ~593 nm) after a set incubation time.[16]

-

-

Chemiluminescence Assay for Superoxide Anion:

-

Principle: This highly sensitive method detects the light emitted from a chemical reaction involving a specific chemiluminescent probe and the superoxide radical. The antioxidant's ability to scavenge the radical is measured as a decrease in the chemiluminescence signal.[6]

-

Methodology: A system to generate superoxide radicals is established (e.g., xanthine/xanthine oxidase). A chemiluminescent probe (e.g., lucigenin) is added. The baseline chemiluminescence is measured. This compound at various concentrations is introduced into the system, and the quenching of the chemiluminescence signal is recorded using a luminometer.[6]

-

Cell-Based Assays for Nrf2 Activation

-

Western Blot for Nrf2 Nuclear Translocation:

-

Principle: Measures the increase of Nrf2 protein in the nuclear fraction of cells following treatment with an activator like this compound.

-

Methodology: Cells (e.g., primary astrocytes) are treated with this compound for various times.[7] Nuclear and cytoplasmic protein fractions are isolated using a specialized lysis buffer kit. Protein concentrations are determined (e.g., via BCA assay). Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against Nrf2 and loading controls (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic). The signal is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.[7]

-

Visualizations: Pathways and Workflows

Signaling Pathways and Logical Relationships

Caption: Direct scavenging of reactive species by this compound.

Caption: this compound-mediated activation of the Nrf2 pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow

Caption: Workflow for in vitro assessment of EP's antioxidant effects.

Conclusion

This compound demonstrates a robust and multi-pronged mechanism of action as an antioxidant. Its therapeutic potential is derived from its ability to not only directly neutralize harmful reactive oxygen and nitrogen species but also to fortify the cell's own defense systems through the activation of the Nrf2 pathway. Furthermore, its capacity to protect vital mitochondrial function and suppress the interconnected inflammatory NF-κB pathway makes it a compelling candidate for mitigating conditions underpinned by oxidative stress and inflammation. The data presented in this guide underscore the importance of continued research into this compound for the development of novel therapies targeting a range of critical illnesses and chronic diseases.

References

- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant effect of this compound in respiring neonatal cerebrocortical slices after H(2)O(2) stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]

Ethyl Pyruvate's Anti-Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl pyruvate, a stable derivative of pyruvic acid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential in a range of inflammatory conditions. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, positioning it as a promising candidate for drug development. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways targeted by this compound, supported by quantitative data and detailed experimental protocols.

Core Anti-Inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by intervening in multiple, often interconnected, signaling cascades. The primary pathways identified include the inhibition of High Mobility Group Box 1 (HMGB1) release and activity, suppression of the Nuclear Factor-kappa B (NF-κB) pathway, and attenuation of NLRP3 inflammasome activation. Furthermore, it modulates the JAK-STAT signaling pathway and exhibits significant antioxidant properties.

Inhibition of the HMGB1 Signaling Pathway

High Mobility Group Box 1 (HMGB1) is a crucial alarmin released by stressed or necrotic cells, acting as a potent pro-inflammatory cytokine.[1][2] this compound has been shown to inhibit the release and pro-inflammatory activity of HMGB1 through multiple mechanisms.[1][2][3]

One key mechanism is the inhibition of HMGB1 translocation from the nucleus to the cytoplasm, a prerequisite for its secretion.[1] Studies have shown that this compound can prevent this nucleocytoplasmic translocation in macrophages and microglial cells.[1] Furthermore, this compound can inhibit the post-translational modifications of HMGB1, such as acetylation, which are necessary for its active secretion.[4] This is achieved, in part, by upregulating SIRT1, a deacetylase that targets HMGB1.[4] Another proposed mechanism involves the chelation of intracellular calcium (Ca2+), which is required for HMGB1 phosphorylation and subsequent release.[5][6] By reducing intracellular calcium surges, this compound suppresses the activation of Ca2+-mediated kinases involved in HMGB1 phosphorylation.[5][6] Downstream of HMGB1, this compound mitigates the activation of its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking the subsequent inflammatory cascade.[1][2]

References

- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Directly Attenuates Active Secretion of HMGB1 in Proximal Tubular Cells via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl Pyruvate Solubility in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility, stability, and application of ethyl pyruvate (EP) in cell culture media. It includes detailed protocols for solution preparation and solubility assessment, summarizes key physicochemical properties and effective concentrations, and illustrates the critical signaling pathways modulated by this compound.

Introduction to this compound

This compound (EP) is a simple aliphatic ester of pyruvic acid, an endogenous metabolite crucial for cellular metabolism.[1][2] Unlike its parent compound, pyruvate, which is unstable in aqueous solutions and can degrade into potentially toxic byproducts, EP is a more stable, lipophilic derivative.[1][2][3][4] This enhanced stability makes it a superior choice for experimental applications.[1][2] EP is widely recognized for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a valuable compound in preclinical research for conditions like sepsis, ischemia-reperfusion injury, and various inflammatory disorders.[2][5][6][7]

This document serves as a technical resource for effectively preparing and utilizing EP in a cell culture setting, ensuring reproducible and reliable experimental outcomes.

Physicochemical and Solubility Profile

Understanding the fundamental properties of this compound is essential for its correct handling and application. There is some variability in the reported aqueous solubility of EP, which may be attributed to different experimental conditions (e.g., kinetic vs. thermodynamic measurements, temperature, pH).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | [8][9] |

| Molecular Weight | 116.12 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Density | ~1.045 g/mL (at 25°C) | [10] |

| Boiling Point | ~144°C | [10] |

| Aqueous Solubility | 10 g/L (86 mM) to 100 mg/mL (861 mM) | [8][9][10][11] |

| DMSO Solubility | ≥ 100 mg/mL (861 mM) | [5][8] |

| Ethanol Solubility | Miscible |[9] |

Preparation and Use in Cell Culture

Proper preparation of this compound solutions is critical for cell culture experiments to ensure compound stability and accurate dosing.

Preparing a Concentrated Stock Solution

Due to its high solubility in organic solvents and moderate aqueous solubility, a concentrated stock solution is typically prepared in Dimethyl Sulfoxide (DMSO) or a sterile buffer like Phosphate-Buffered Saline (PBS).

Recommended Solvents:

-

DMSO: Ideal for creating high-concentration stocks (e.g., 1 M). Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[5]

-

PBS: Suitable for lower concentration stocks. One study details preparing a stock solution directly in PBS (pH 7.4).[12][13]

Storage of Stock Solutions:

-

Once prepared, stock solutions should be aliquoted into sterile, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8]

-

Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) .[5][8]

Working Concentrations in Cell Culture Media

The final working concentration of EP in cell culture medium (e.g., DMEM, RPMI-1640) is achieved by diluting the stock solution. The effective concentration is highly dependent on the cell type and the biological process being investigated.

Table 2: Examples of this compound Working Concentrations from Published Studies

| Concentration Range | Cell Type / Model | Biological Effect Studied | Reference(s) |

|---|---|---|---|

| 0.1 - 5 mM | Various cancer cell lines (VMM917, HeLa, WiDr) | Cytotoxicity | [1] |

| 1 - 10 mM | N9 microglial cells, hTM cells | Cytotoxicity, Oxidative Stress | [5][12] |

| 2.5 - 25 mM | HK-2 kidney cells | Inhibition of HMGB1 secretion | [14] |

| 5 - 20 mM | Human keloid fibroblasts | Anti-fibrotic effects | |

| 10 mM | SH-SY5Y neuroblastoma cells | Cytotoxicity (toxic at this level) | [15] |

| 10 - 15 mM | Human corneal stromal keratocytes | Attenuation of fibrosis |

| >10 mM | Various cancer cell lines (A549, HepG2) | Low cytotoxicity observed |[1] |

Note on Cytotoxicity: Concentrations up to 10 mM are generally well-tolerated by many cell lines.[5][12] However, cytotoxicity can be observed at concentrations of 10 mM and higher, depending on the cell type and exposure duration.[1][12][15] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for each specific cell line and experimental setup.

Experimental Protocols

Protocol for Preparation of a 1 M this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 116.12 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile conical tube (e.g., 15 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile tips

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out 116.12 mg of this compound. For ease of handling the liquid, calculate the required volume using its density (e.g., 111.1 µL for 116.12 mg, assuming a density of 1.045 g/mL).

-

Add the this compound to a sterile conical tube.

-

Add sterile DMSO to a final volume of 1 mL.

-

Vortex thoroughly until the solution is clear and homogenous. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]

-

Aliquot the 1 M stock solution into sterile, single-use microcentrifuge tubes.

-

Label the tubes clearly and store them at -20°C or -80°C.

General Protocol for Kinetic Solubility Assessment in Cell Culture Medium

This protocol determines the concentration at which EP precipitates when diluted from a DMSO stock into an aqueous medium. This is a high-throughput method useful for initial solubility screening.[16][17][18]

Materials:

-

1 M this compound stock in DMSO

-

Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C

-

Sterile 96-well clear-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Prepare serial dilutions of the EP stock solution in DMSO.

-

In a 96-well plate, add 2 µL of each DMSO dilution to respective wells. Include a DMSO-only control.

-

Using a multichannel pipette, rapidly add 98 µL of the pre-warmed cell culture medium to each well to achieve a final DMSO concentration of 2%.

-

Seal the plate and mix on a plate shaker for 5-10 minutes.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).[18]

-

Measure the turbidity by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.

-

The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the DMSO control.

Key Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by targeting several critical intracellular signaling pathways.

Inhibition of the HMGB1 Pathway

High Mobility Group Box 1 (HMGB1) is a key alarmin (a damage-associated molecular pattern) released by stressed or necrotic cells, which triggers a potent inflammatory response. EP is a well-documented inhibitor of HMGB1 release and activity.[5]

Mechanisms of Inhibition:

-

Prevents Acetylation: EP upregulates SIRT1, which promotes the deacetylation of HMGB1, a crucial step for its retention within the nucleus.[19]

-

Blocks Nuclear Translocation: EP prevents the translocation of HMGB1 from the nucleus to the cytoplasm, thereby blocking its active secretion.[14][20]

-

Calcium Chelation: EP can chelate intracellular calcium, which is required for the phosphorylation and subsequent secretion of HMGB1.[20][21][22]

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. EP directly interferes with this pathway, contributing significantly to its anti-inflammatory profile.[22][23]

Mechanism of Inhibition:

-

Direct Targeting of p65: EP covalently modifies the Cysteine-38 residue on the p65 (RelA) subunit of NF-κB.[24][25] This modification directly inhibits the ability of the p65/p50 dimer to bind to DNA, thereby preventing the transcription of target genes like iNOS and other cytokines.[24][25][26]

-

Independent of IκB Degradation: The action of EP is distal to the upstream signaling events, as it does not prevent the degradation of the inhibitory IκB proteins.[24][25]

Other Modulated Pathways

-

Nrf2/HO-1 Pathway: EP can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1), which contributes to its protective effects against oxidative stress.[2][27][28][29]

-

MAPK Pathways: EP has been shown to inhibit the activation of p38 and ERK mitogen-activated protein kinases (MAPKs) in certain inflammatory models.[15][22][30]

-

NLRP3 Inflammasome: EP can suppress the activation of the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines IL-1β and IL-18.[5][31]

Conclusion

This compound is a stable and effective derivative of pyruvic acid with significant therapeutic potential, demonstrated extensively in preclinical cell culture models. Its favorable solubility in common laboratory solvents like DMSO and PBS allows for straightforward preparation of stock solutions. Researchers must carefully determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions. By understanding its solubility characteristics and its mechanisms of action, particularly the potent inhibition of the HMGB1 and NF-κB pathways, professionals in research and drug development can effectively leverage this compound as a powerful tool to investigate and modulate inflammatory and oxidative stress-related cellular processes.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes spinal cord repair by ameliorating the glial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 617-35-6 [chemicalbook.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]

- 23. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound ameliorates hepatic injury following blunt chest trauma and hemorrhagic shock by reducing local inflammation, NF-kappaB activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound can alleviate alcoholic liver disease through inhibiting Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NRF2 Plays a Crucial Role in the Tolerogenic Effect of this compound on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling [mdpi.com]

Ethyl Pyruvate: A Multifaceted Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including sepsis, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2] Ethyl pyruvate (EP), a stable, lipophilic derivative of the central metabolic intermediate pyruvic acid, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties.[2][3] Unlike its parent compound, pyruvate, which is unstable in aqueous solutions, EP's enhanced stability and cell permeability allow for effective administration and significant cytoprotective effects.[4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates oxidative stress, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action: A Tripartite Approach to ROS Neutralization

This compound combats oxidative stress through a combination of direct ROS scavenging, indirect enhancement of endogenous antioxidant systems, and suppression of ROS-generating enzymes.

Direct Scavenging of Reactive Oxygen Species

The primary antioxidant action of this compound stems from its α-keto acid structure, which enables it to directly and non-enzymatically neutralize potent ROS. The principal reaction involves the oxidative decarboxylation of pyruvate (derived from EP) by hydrogen peroxide (H₂O₂), yielding acetate, carbon dioxide, and water, thereby converting a damaging oxidant into harmless byproducts.[5][6] This reaction is a fundamental mechanism for EP's protective effects.[5] Furthermore, EP is known to effectively scavenge the highly reactive hydroxyl radical (•OH).[4][6]

Caption: Direct chemical neutralization of ROS by this compound.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

Beyond direct scavenging, this compound provides robust cytoprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[1][8] Key enzymes induced by this pathway include Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and Glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify electrophiles.[5][8]

Caption: EP activates the Keap1-Nrf2 antioxidant signaling pathway.

Inhibition of ROS Production Sources

This compound also mitigates oxidative stress by targeting its sources. It has been shown to suppress the activity of NADPH oxidase, a key enzyme responsible for generating superoxide radicals in inflammatory conditions.[1][10] By inhibiting this enzyme, EP reduces the overall burden of ROS production, particularly in pathologies like ischemia-reperfusion injury and diabetic nephropathy.[1][10] This action complements its direct scavenging and Nrf2-mediated effects, providing a multi-pronged defense against oxidative damage.

Quantitative Data on this compound's Efficacy

The antioxidant and cytoprotective effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Kinetic and Direct Scavenging Data

| Parameter | Value | Species Scavenged | Experimental Context | Citation |

|---|---|---|---|---|

| Second-Order Rate Constant (k) | 2.360 ± 0.198 M⁻¹s⁻¹ | Hydrogen Peroxide (H₂O₂) | Reaction of pyruvate with H₂O₂ under biological conditions. | [11][12] |

| Peroxynitrite Scavenging | Effective at 1 and 10 mM | Peroxynitrite (ONOO⁻) | In vitro assay using dihydrorhodamine probe. | [5] |

| LDL Oxidation Inhibition | Concentration-dependent reduction | Copper-induced LDL oxidation | In vitro assay measuring lipid peroxidation products. |[13] |

Table 2: In Vitro Cytoprotective and Antioxidant Effects

| Effect | Model System | Treatment Details | Quantitative Result | Citation |

|---|---|---|---|---|

| Increased Cell Survival | Primary human trabecular meshwork cells | 100 µM H₂O₂ + 5 mM EP | Markedly increased survival over H₂O₂ control. | [4] |

| Increased Cell Survival | Primary astrocyte cultures | 100 µM H₂O₂ + 5 mM EP (12h preincubation) | Survival increased from 32.6% to 63%. | [8] |

| HO-1 Induction | Primary astrocyte cultures | EP treatment | 4.9-fold increase in HO-1 expression. | [8] |

| Reduced ROS Levels | SH-SY5Y cells | 6-OHDA + EP | Significant decrease in ROS compared to 6-OHDA alone. | [14] |

| Attenuated Superoxide | EA.hy926 endothelial cells | oxLDL + EP | Concentration-dependent attenuation of superoxide formation. |[13] |

Table 3: In Vivo Protective Effects

| Effect | Animal Model | Treatment Details | Quantitative Result | Citation |

|---|---|---|---|---|

| Reduced Infarct Size | Rat myocardial ischemia/reperfusion | 50 mg/kg EP (pre- or post-treatment) | 34% (pre) and 31% (post) reduction in infarct size. | [10] |

| Increased Myocardial ATP | Rat off-pump coronary bypass | IV bolus of EP | ATP levels increased to 2650 vs 892 nmol/g in controls. | [15] |

| Reduced Brain Water Content | Rat subarachnoid hemorrhage (SAH) | EP treatment | Significant reduction in brain edema post-SAH. | [7] |

| Reduced Lipid Peroxidation | Rat hemorrhagic shock | EP in resuscitation fluid | Decreased hepatic lipid peroxidation to sham levels. |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the ROS-scavenging properties of this compound.

Protocol 1: In Vitro Assessment of Cellular ROS Levels using DCFDA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA/H2DCFDA) to measure intracellular ROS.

-

Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyocytes) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

EP Pre-treatment: Remove culture medium and add fresh medium containing various concentrations of this compound (e.g., 1-10 mM) or vehicle control. Incubate for a specified period (e.g., 1-12 hours).

-

Induction of Oxidative Stress: Introduce an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the wells (except for the negative control group) and incubate for the desired duration (e.g., 1-4 hours).[14]

-

DCFDA Loading: Wash cells gently with pre-warmed phosphate-buffered saline (PBS). Add DCFDA working solution (typically 10-25 µM in PBS or serum-free media) to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Wash cells again with PBS to remove excess probe. Add PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize using a fluorescence microscope.[14]

-

Data Analysis: Normalize the fluorescence intensity of treated groups to the vehicle control. A decrease in fluorescence in EP-treated groups compared to the oxidant-only group indicates ROS scavenging.

Caption: Workflow for measuring intracellular ROS with DCFDA.

Protocol 2: Western Blot for Nrf2 Pathway Activation

This protocol details the detection of key protein changes in the Nrf2 pathway following EP treatment.

-

Cell Treatment and Lysis: Culture cells (e.g., primary astrocytes) to ~80% confluency. Treat with this compound or vehicle for the desired time. For Nrf2 translocation, nuclear and cytoplasmic fractions must be prepared using a commercial extraction kit. For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be performed to quantify protein expression levels relative to the loading control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for combating conditions rooted in oxidative stress. Its efficacy is derived from a robust, multifaceted mechanism that includes direct neutralization of ROS, potent activation of the endogenous Nrf2 antioxidant defense system, and suppression of ROS-generating enzymes.[1][2] The quantitative data from numerous in vitro and in vivo studies underscore its cytoprotective capabilities.[8][10][15] The detailed protocols provided herein offer a framework for further investigation into its mechanisms and applications. For drug development professionals, this compound represents a compelling candidate molecule whose stability and broad-spectrum antioxidant action warrant continued exploration in preclinical and clinical settings.

References

- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Injection Enhances the Ischaemic Zone Viability in Burn Wounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound shields the brain from oxidative damage: a Keap1-Nrf2-dependent mechanism in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effect of this compound against Myocardial Ischemia Reperfusion Injury through Regulations of ROS-Related NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits oxidation of LDL in vitro and attenuates oxLDL toxicity in EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

Ethyl Pyruvate's Interaction with Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pyruvate (EP) is a simple ester derivative of the endogenous metabolite, pyruvic acid. While pyruvic acid is a crucial intermediate in cellular metabolism, its instability in aqueous solutions limits its therapeutic application. This compound offers greater stability and lipophilicity, allowing it to more readily cross cellular membranes to exert its biological effects.[1][2] Initially recognized for its potent reactive oxygen species (ROS) scavenging and anti-inflammatory properties, a substantial body of evidence now points to the mitochondrion as a primary target of EP's cytoprotective actions.[2][3]

This technical guide provides an in-depth examination of the multifaceted interactions between this compound and mitochondrial function. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for professionals in biomedical research and drug development.

Core Mechanisms of Action at the Mitochondrion

This compound's influence on mitochondria is twofold: it acts directly as a potent antioxidant within the organelle and serves as a metabolic substrate to fuel cellular bioenergetics.

-

Direct ROS Scavenging: Mitochondria are the primary source of endogenous ROS. EP's α-ketocarboxylate structure enables it to directly and non-enzymatically neutralize ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals.[4][5] This scavenging activity is crucial for mitigating oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving the integrity of the electron transport chain (ETC) and overall mitochondrial function.[3]

-

Metabolic Substrate: Being more lipophilic than pyruvate, EP can diffuse across mitochondrial membranes.[1] Intracellularly, it is hydrolyzed to pyruvate, which then enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[6] This provides an additional source of reducing equivalents (NADH and FADH₂) to the ETC, supporting ATP synthesis, which is particularly critical under conditions of metabolic stress or ischemic injury.[7][8]

Impact on Key Mitochondrial Parameters

This compound has been shown to modulate several critical aspects of mitochondrial function. The following tables summarize the quantitative effects of EP observed in various experimental models.

Mitochondrial Morphology and Integrity

Pathological conditions like sepsis can induce significant mitochondrial swelling and damage. This compound has been demonstrated to preserve mitochondrial ultrastructure and prevent the release of pro-apoptotic factors.

Table 1: Effect of this compound on Mitochondrial Swelling and Cytochrome C Release in a Rat Sepsis Model

| Parameter | Sham Control | Sepsis Model (CLP) | Sepsis Model + this compound |

| Mitochondrial Cross-Sectional Area (µm²) | Not Reported | 0.641 ± 0.460 | 0.231 ± 0.110 |

| Relative Cytochrome C Release (normalized) | 0.48 ± 0.03 | 1.211 ± 0.24 | 0.35 ± 0.39 |

Data sourced from a study on hepatic mitochondria in a cecal ligation and puncture (CLP) rat model of sepsis.[3][9][10][11]

Bioenergetics: ATP Production and Metabolic Substrates

By supplying the TCA cycle and protecting the ETC from oxidative damage, this compound helps maintain cellular energy levels, particularly during ischemia-reperfusion events.

Table 2: Effect of this compound on Myocardial and Hepatic Energetics

| Model | Parameter | Control / Vehicle | This compound Treated |

| Rat Off-Pump Coronary Bypass | Myocardial ATP (nmol/g) | 892 ± 276 | 2650 ± 759 |

| Rat Ischemia-Reperfusion | Myocardial ATP (µmol/g protein) | 1.28 ± 0.17 | 4.26 ± 0.43 |

| Mouse Sepsis Model | Hepatic ATP (µmol/g) | ~1.2 (at 360 min) | ~2.0 (at 360 min) |

| Mouse Sepsis Model | Hepatic Energy Charge | ~0.6 (at 360 min) | ~0.8 (at 360 min) |

| Rat Cerebral Ischemia | ¹³C-labeled Malate (% change) | Baseline | +39.5% |

| Rat Cerebral Ischemia | ¹³C-labeled Isocitrate (% change) | Baseline | +134.8% |

Data compiled from studies on cardiac ischemia-reperfusion, sepsis-induced liver injury, and cerebral ischemia.[7][12][13][14][15] The energy charge is calculated as (ATP + 0.5 ADP) / (ATP + ADP + AMP).[15]

Oxidative Stress

This compound's ROS scavenging ability translates to a measurable reduction in markers of oxidative damage.

Table 3: Effect of this compound on Markers of Oxidative Stress

| Model | Parameter | Control / Vehicle | This compound Treated |

| Rat Off-Pump Coronary Bypass | Myocardial Lipid Peroxidation (nmol/g) | 81.8 ± 2.4 | 70.4 ± 2.6 |

| Mouse Sepsis Model | Hepatic Malondialdehyde (MDA) (nmol/mg) | ~2.0 (at 360 min) | ~1.0 (at 360 min) |

| Mouse Sepsis Model | Hepatic Total Antioxidative Capacity (U/mg) | ~0.1 (at 360 min) | ~0.2 (at 360 min) |

Data sourced from studies on cardiac ischemia and sepsis-induced liver injury.[13][14][15]

Involvement in Signaling Pathways

This compound modulates key inflammatory and apoptotic signaling pathways that are intricately linked with mitochondrial function.

Inhibition of the HMGB1-TLR4-NF-κB Axis

In response to cellular stress and damage, High Mobility Group Box 1 (HMGB1) can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP). Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade that activates NF-κB.[16] This leads to the transcription of inflammatory cytokines that can exacerbate mitochondrial damage. This compound has been shown to inhibit the release of HMGB1, thereby disrupting this entire pathway and protecting mitochondria from secondary inflammatory injury.[1][16][17]

References

- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Effects of this compound on cardiac function recovery and apoptosis reduction after global cold ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - 联科生物 [liankebio.com]

- 11. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]

Ethyl Pyruvate: A Potent Inhibitor of HMGB1 for Inflammatory and Ischemic Conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine. It is a key late-stage mediator in a variety of inflammatory and ischemic conditions, including sepsis, arthritis, and ischemia-reperfusion injury. Consequently, the inhibition of HMGB1 has emerged as a promising therapeutic strategy. Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has been identified as a significant inhibitor of HMGB1 release and activity. This technical guide provides a comprehensive overview of this compound's role as an HMGB1 inhibitor, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction to HMGB1 and the Rationale for Inhibition

HMGB1 is a DNA-binding protein that stabilizes nucleosome formation and facilitates gene transcription within the nucleus. However, upon cellular stress or damage, HMGB1 can be actively secreted by immune cells or passively released from necrotic cells. Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP), signaling through various receptors, most notably the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), to perpetuate a pro-inflammatory cascade. This leads to the release of other cytokines, recruitment of inflammatory cells, and ultimately, tissue damage. Given its role as a late-stage mediator of inflammation, targeting HMGB1 offers a wider therapeutic window compared to targeting early-stage cytokines.

This compound: A Multi-faceted HMGB1 Inhibitor

This compound has demonstrated robust anti-inflammatory effects in a multitude of preclinical models, largely attributed to its ability to inhibit HMGB1. Its mechanisms of action are multifaceted and include:

-

Inhibition of HMGB1 Release: EP has been shown to prevent the release of HMGB1 from activated macrophages and other immune cells. This is a critical upstream intervention that prevents HMGB1 from initiating its pro-inflammatory signaling cascade.

-

Modulation of Post-Translational Modifications: The release of HMGB1 is regulated by post-translational modifications, including acetylation and phosphorylation. EP has been found to inhibit the acetylation of HMGB1, a key step for its translocation from the nucleus to the cytoplasm and subsequent secretion.[1] Some studies also suggest that EP can inhibit HMGB1 phosphorylation.[2][3][4]

-

Inhibition of Downstream Signaling Pathways: EP can attenuate the activation of key inflammatory signaling pathways downstream of HMGB1, such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[5][6][7] By inhibiting these pathways, EP can reduce the production and release of a broad range of inflammatory mediators.

-

Induction of Heme Oxygenase-1 (HO-1): Some studies suggest that the protective effects of EP are mediated, in part, by the induction of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[8][9]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from various preclinical studies, demonstrating the efficacy of this compound in inhibiting HMGB1 and improving outcomes in models of inflammatory and ischemic diseases.

Table 1: In Vivo Efficacy of this compound in Sepsis and Endotoxemia Models

| Model | Species | This compound Dose | Key Findings | Reference |

| Cecal Ligation and Puncture (CLP) | Mouse | 40 mg/kg, i.p. | Increased survival from 30% (vehicle) to 88% (EP). | [5][6][7] |

| CLP | Mouse | 40 mg/kg, i.p. | Significantly reduced circulating HMGB1 levels. | [5][7] |

| Endotoxemia (LPS) | Mouse | 40 mg/kg, i.p. | Conferred significant protection from lethal endotoxemia. | [5] |

| Endotoxemia (LPS) | Mouse | 40 mg/kg, i.p. | Inhibited the release of serum HMGB1. | [7] |

Table 2: In Vitro Efficacy of this compound on HMGB1 Release and Signaling

| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |

| RAW 264.7 Macrophages | LPS | 1, 5, 10 mM | Significantly inhibited HMGB1 release in a concentration-dependent manner. | [7] |

| RAW 264.7 Macrophages | LPS | 10 mM | Reduced cytoplasmic translocation of HMGB1 from 29% to 9%. | [10] |

| HK-2 Cells | TNF-α | 2.5 - 25 mM | Attenuated the active secretion of HMGB1 in a dose-dependent manner. | [8] |

| BV2 Microglia | A23187 | 2.5, 5 mM | Blocked A23187-induced HMGB1 secretion. | [3] |

| RAW 264.7 Cells | LPS | Not specified | Inhibited LPS-induced acetylation of HMGB1. | [1] |

Signaling Pathways and Experimental Workflows

HMGB1 Signaling and Inhibition by this compound

The following diagram illustrates the central role of HMGB1 in inflammation and the key points of intervention by this compound.

Caption: HMGB1 signaling pathway and points of inhibition by this compound.

Experimental Workflow: CLP-induced Sepsis Model

This diagram outlines the typical workflow for inducing sepsis in a murine model using cecal ligation and puncture (CLP) and for testing the efficacy of this compound.

Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an HMGB1 inhibitor.

In Vivo Model: Cecal Ligation and Puncture (CLP)

This is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

Sterile saline

-

This compound solution

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Shave the abdomen and disinfect with an appropriate antiseptic.

-

Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Exteriorize the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip, ensuring not to occlude the bowel.

-

Puncture the ligated cecum once or twice with a 21-gauge needle.

-

Gently squeeze the cecum to express a small amount of fecal content.

-

Return the cecum to the abdominal cavity.

-

Close the peritoneum and skin with sutures.

-

Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 ml) for fluid resuscitation.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally at specified time points post-CLP.

-

Monitor the animals for survival and clinical signs of sepsis.

-

At predetermined endpoints, collect blood and/or tissues for analysis of HMGB1 and other inflammatory markers.

In Vitro Assay: HMGB1 Release from Macrophages

This protocol describes the stimulation of a macrophage cell line to induce HMGB1 release and the assessment of this compound's inhibitory effect.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for Western blotting or ELISA

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 mM) or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/ml) for 16-24 hours to induce HMGB1 release.

-

Collect the cell culture supernatant.

-

Concentrate the supernatant proteins if necessary.

-

Quantify the amount of HMGB1 in the supernatant using Western blotting or a specific HMGB1 ELISA kit.

Western Blotting for HMGB1

Procedure:

-

Separate proteins from cell culture supernatants or serum samples by SDS-PAGE (e.g., 12% gel).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HMGB1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

Immunofluorescence for HMGB1 Translocation

Procedure:

-

Grow cells on glass coverslips and treat with this compound and/or a stimulus as described in the in vitro assay.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against HMGB1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the subcellular localization of HMGB1 using a fluorescence microscope.

Conclusion and Future Directions

This compound has consistently demonstrated its potential as a potent inhibitor of HMGB1, a critical late-stage mediator of inflammation. Its multifaceted mechanism of action, targeting both the release and downstream signaling of HMGB1, makes it an attractive therapeutic candidate for a range of inflammatory and ischemic diseases. The quantitative data from numerous preclinical studies provide a strong rationale for its further development.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy and safety in more complex, clinically relevant animal models. Additionally, clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from conditions driven by HMGB1-mediated inflammation.[11] This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound as a first-in-class HMGB1 inhibitor.

References

- 1. 2.6. Immunofluorescence Analysis of HMGB1 Translocation [bio-protocol.org]

- 2. Cecal Ligation and Puncture (CLP)-Induced Polymicrobial Sepsis [bio-protocol.org]

- 3. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]

- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 5. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

Ethyl Pyruvate: A Modulator of NF-κB Activation - A Technical Guide

Executive Summary: Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. Its efficacy is largely attributed to its ability to modulate critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits NF-κB activation, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

Introduction to NF-κB and this compound

The transcription factor NF-κB is a cornerstone of the inflammatory response. In its inactive state, it resides in the cytoplasm, bound to inhibitory proteins known as IκB. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on the NF-κB complex (most commonly the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of hundreds of genes, including those for cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in a host of chronic inflammatory and autoimmune diseases.

This compound is a simple aliphatic ester that offers greater stability in aqueous solutions compared to its parent compound, pyruvate.[2] It has demonstrated significant protective effects in numerous preclinical models of inflammatory conditions, including sepsis, spinal cord injury, and hemorrhagic shock.[3][4] These beneficial effects are strongly linked to its ability to suppress the NF-κB signaling cascade through multiple, distinct mechanisms.[1][4]

Mechanism of Action: How this compound Inhibits NF-κB

This compound exerts its inhibitory effects on the NF-κB pathway at several levels, from upstream signaling events to direct interaction with the NF-κB complex itself.

Upstream Regulation: Targeting the HMGB1/TLR4 Axis